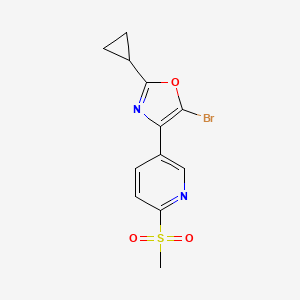
5-Bromo-2-cyclopropyl-4-(6-methylsulfonylpyridin-3-yl)-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-cyclopropyl-4-(6-methylsulfonylpyridin-3-yl)-1,3-oxazole is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-cyclopropyl-4-(6-methylsulfonylpyridin-3-yl)-1,3-oxazole typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the bromo group: Bromination reactions using reagents like bromine or N-bromosuccinimide (NBS).
Attachment of the cyclopropyl group: This can be done through cyclopropanation reactions.
Incorporation of the pyridinyl group: This step might involve coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl or pyridinyl moieties.
Reduction: Reduction reactions might target the oxazole ring or the sulfonyl group.
Substitution: Halogen substitution reactions can occur at the bromo position, potentially leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could produce various functionalized derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 5-Bromo-2-cyclopropyl-4-(6-methylsulfonylpyridin-3-yl)-1,3-oxazole would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.
類似化合物との比較
Similar Compounds
5-Bromo-2-cyclopropyl-1,3-oxazole: Lacks the pyridinyl and sulfonyl groups.
2-Cyclopropyl-4-(6-methylsulfonylpyridin-3-yl)-1,3-oxazole: Lacks the bromo group.
5-Bromo-4-(6-methylsulfonylpyridin-3-yl)-1,3-oxazole: Lacks the cyclopropyl group.
Uniqueness
The presence of the bromo, cyclopropyl, and methylsulfonylpyridinyl groups in 5-Bromo-2-cyclopropyl-4-(6-methylsulfonylpyridin-3-yl)-1,3-oxazole makes it unique. These functional groups can significantly influence its chemical reactivity and biological activity, making it a valuable compound for research and development.
特性
分子式 |
C12H11BrN2O3S |
|---|---|
分子量 |
343.20 g/mol |
IUPAC名 |
5-bromo-2-cyclopropyl-4-(6-methylsulfonylpyridin-3-yl)-1,3-oxazole |
InChI |
InChI=1S/C12H11BrN2O3S/c1-19(16,17)9-5-4-8(6-14-9)10-11(13)18-12(15-10)7-2-3-7/h4-7H,2-3H2,1H3 |
InChIキー |
FJYRBZVEUVURPE-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=NC=C(C=C1)C2=C(OC(=N2)C3CC3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


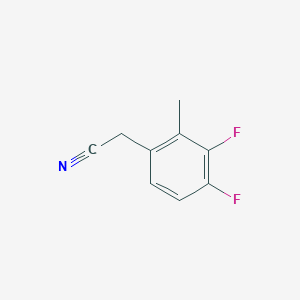


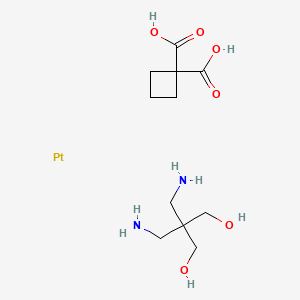
![2-Methoxy-4-[(prop-2-yn-1-yl)oxy]benzaldehyde](/img/structure/B13892004.png)
![{4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-yl}methanamine](/img/structure/B13892007.png)

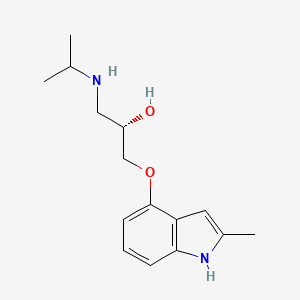
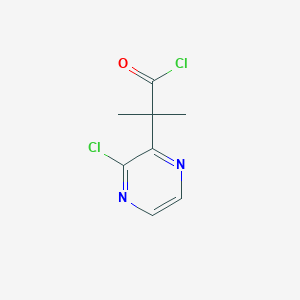


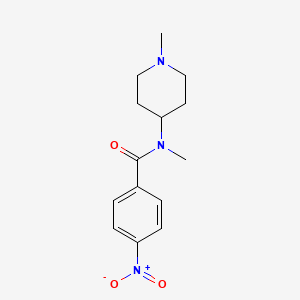
![8-(6-Fluoropyridin-2-yl)-4-methyldihydro-4l4,8l4-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborole-2,6(3H,5H)-dione](/img/structure/B13892043.png)
![[2-(17-Hydroxy-10,13,16-trimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B13892044.png)
